molecular formula C9H8N2O B3288828 2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 85333-33-1

2-Methylimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No. B3288828
CAS RN: 85333-33-1
M. Wt: 160.17 g/mol
InChI Key: NEAKUWYCNOISFI-UHFFFAOYSA-N
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Patent
US04450164

Procedure details

A mixture of 2-aminonicotinaldehyde (92.8 g, 0.76 mol) and bromoacetone (114.5 g, 0.84 mol) in dimethoxyethane (980 ml) is stirred for 2 hours at room temperature and then heated at 65° with stirring for 14 hours.The solid which separates is isolated by filtration, dissolved in 800 ml absolute ethanol and heated under a reflux for 6 hours. The ethanol solvent is removed under reduced pressure and the residue treated with 138ml 6 N hydrochloric acid in 750 ml water for 0.5 hour. The acidic aqueous layer is washed with ether (2×300 ml) and basified with cooling (78 ml) 50% sodium hydroxide and 25 g sodium bicarbonate). The aqueous layer is extracted with dichloromethane. The extracts are combined and dried over anhydrous sodium sulfate. Following filtration, the solvent is removed under reduced pressure to afford 2-methyl-8-formyl-imidazo[1,2-a]pyridine, mp 136°-139.5° C.
Quantity
92.8 g
Type
reactant
Reaction Step One
Quantity
114.5 g
Type
reactant
Reaction Step One
Quantity
980 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].Br[CH2:11][C:12](=O)[CH3:13]>C(COC)OC.C(O)C>[CH3:13][C:12]1[N:1]=[C:2]2[C:3]([CH:4]=[O:5])=[CH:6][CH:7]=[CH:8][N:9]2[CH:11]=1

Inputs

Step One
Name
Quantity
92.8 g
Type
reactant
Smiles
NC1=C(C=O)C=CC=N1
Name
Quantity
114.5 g
Type
reactant
Smiles
BrCC(C)=O
Name
Quantity
980 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 65°
STIRRING
Type
STIRRING
Details
with stirring for 14 hours
Duration
14 h
CUSTOM
Type
CUSTOM
Details
The solid which separates is isolated by filtration
TEMPERATURE
Type
TEMPERATURE
Details
heated under
TEMPERATURE
Type
TEMPERATURE
Details
a reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The ethanol solvent is removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with 138ml 6 N hydrochloric acid in 750 ml water for 0.5 hour
Duration
0.5 h
WASH
Type
WASH
Details
The acidic aqueous layer is washed with ether (2×300 ml)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling (78 ml) 50% sodium hydroxide and 25 g sodium bicarbonate)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=C2N(C=CC=C2C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.